Behenolic acid
Overview
Description
It is a white solid at room temperature, although impure samples may appear yellowish . Behenolic acid is primarily derived from the seeds of the ben oil tree, Moringa oleifera, and is also found in other oils such as rapeseed (canola) and peanut oil . It is named after the Persian month Bahman, during which the roots of the Moringa tree were traditionally harvested .
Preparation Methods
Synthetic Routes and Reaction Conditions: Behenolic acid can be synthesized through the hydrogenation of erucic acid (C22:1) to convert it into behenic acid (C22:0) . This process involves the use of hydrogen gas and a suitable catalyst under high pressure and temperature conditions.
Industrial Production Methods: Industrial production of this compound typically involves the extraction of behen oil from the seeds of the Moringa oleifera tree . The oil is then refined to isolate this compound. Another method involves the extraction of this compound from peanut skins, which contain approximately 5.9 kilograms of this compound per ton of peanut skins .
Chemical Reactions Analysis
Types of Reactions: Behenolic acid undergoes various chemical reactions, including:
Reduction: this compound can be reduced to behenyl alcohol using reducing agents such as lithium aluminum hydride.
Esterification: It can react with alcohols in the presence of an acid catalyst to form esters.
Amidation: this compound can react with amines to form amides, which are used as anti-foaming agents in detergents.
Common Reagents and Conditions:
Reduction: Lithium aluminum hydride in anhydrous ether.
Esterification: Alcohols and sulfuric acid or hydrochloric acid as catalysts.
Amidation: Amines and heat.
Major Products Formed:
Reduction: Behenyl alcohol.
Esterification: Behenyl esters.
Amidation: Behenyl amides.
Scientific Research Applications
Behenolic acid has a wide range of applications in scientific research and industry:
Mechanism of Action
The mechanism of action of behenolic acid involves its interaction with various molecular targets and pathways. For instance, it has been shown to bind to the free fatty acid 1 receptor, which plays a role in regulating metabolic processes . This interaction can influence the stability and behavior of protein-fatty acid complexes, potentially leading to beneficial effects in conditions such as type II diabetes mellitus .
Comparison with Similar Compounds
Behenolic acid can be compared with other long-chain saturated fatty acids, such as:
Stearic acid (C180): Similar in structure but with a shorter carbon chain.
Arachidic acid (C200): Also similar but with two fewer carbon atoms.
Lignoceric acid (C240): Has a longer carbon chain than this compound.
Uniqueness: this compound is unique due to its specific applications in the cosmetic and pharmaceutical industries, particularly in hair conditioners and moisturizers . Its presence in natural sources like Moringa oleifera and peanut skins also distinguishes it from other long-chain fatty acids .
Properties
IUPAC Name |
docos-13-ynoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h2-8,11-21H2,1H3,(H,23,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUXNZDYAHSFXBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC#CCCCCCCCCCCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H40O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50283164 | |
Record name | 13-Docosynoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50283164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
506-35-4 | |
Record name | 13-Docosynoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=506-35-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Behenolic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506354 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Behenolic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30170 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 13-Docosynoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50283164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BEHENOLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1418926YF8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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